c-(2'-Fluorobiphenyl-4-yl)methylamine hydrochloride
Description
c-(2'-Fluorobiphenyl-4-yl)methylamine hydrochloride is a halogenated biphenylmethylamine derivative.
Properties
IUPAC Name |
[4-(2-fluorophenyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN.ClH/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXFIOKFYHHQAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2’-Fluorobiphenyl-4-yl)methylamine hydrochloride typically involves the reaction of 2’-fluorobiphenyl-4-carboxaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes stringent quality control measures to monitor the reaction conditions and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C-(2’-Fluorobiphenyl-4-yl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as substituted biphenyls and amines .
Scientific Research Applications
C-(2’-Fluorobiphenyl-4-yl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of C-(2’-Fluorobiphenyl-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain receptors, thereby modulating biological pathways. This compound is known to interact with enzymes and proteins, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs: Halogenated Biphenylmethylamine Derivatives
The following table summarizes key structural and physicochemical properties of c-(2'-Fluorobiphenyl-4-yl)methylamine hydrochloride and its closest analogs:
Key Observations:
- Substituent Position Effects: Fluorine at the 2' position (target compound) vs.
- Halogen Type : Chlorine analogs (e.g., [4-(4-Chlorophenyl)phenyl]methylamine HCl) exhibit higher molecular weights and distinct lipophilicity compared to fluorine derivatives, which could impact bioavailability .
- Functional Group Variations : The 4′-Chloro-biphenyl-2-ylamine hydrochloride features an amine group at the 2-position instead of the 4-position, likely resulting in divergent pharmacological profiles .
Biological Activity
C-(2'-Fluorobiphenyl-4-yl)methylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a biphenyl structure with a fluorine atom at the 2' position and a methylamine group. The presence of fluorine enhances the compound's binding affinity to biological targets, which is essential for its pharmacological effects. The molecular formula is C13H14ClN, and its unique structure allows it to interact with various receptors and enzymes in biological systems.
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through the following pathways:
- Receptor Binding : The fluorine atom contributes to increased lipophilicity and binding affinity to certain receptors, enhancing the compound's pharmacological profile.
- Enzyme Modulation : The compound has been shown to influence the activity of various enzymes, altering metabolic pathways that can lead to therapeutic effects.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Anticonvulsant Activity : Analogues of this compound have demonstrated significant anticonvulsant properties in animal models. For instance, modifications in the biphenyl structure have been linked to improved efficacy against sodium channels, which are critical in seizure activity .
- Antifungal Activity : Certain derivatives have shown promising antifungal effects, particularly against Candida species. Studies suggest that these compounds can inhibit yeast cell growth effectively, making them potential candidates for antifungal therapies .
- Neurotoxicity Assessment : While some analogues exhibit potent biological activity, they also raise concerns regarding neurotoxicity. For example, variations in the biphenyl substituents have resulted in differing levels of neurotoxic effects in animal studies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its analogues:
Table 1: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing c-(2'-fluorobiphenyl-4-yl)methylamine hydrochloride?
The synthesis typically involves nucleophilic substitution between a halogenated biphenyl derivative (e.g., 2'-fluoro-4-bromobiphenyl) and methylamine. Key steps include:
- Reacting the biphenyl halide with methylamine in a polar aprotic solvent (e.g., DMF or acetonitrile).
- Using a base (e.g., K₂CO₃ or NaOH) to deprotonate the amine and drive the reaction .
- Isolating the free base and converting it to the hydrochloride salt via HCl treatment. Characterization via ¹H/¹³C NMR and HPLC is critical to confirm purity and structure .
Q. How should this compound be stored to ensure stability?
The compound is hygroscopic and sensitive to moisture. Recommended practices:
- Store in airtight containers under inert gas (N₂ or Ar).
- Maintain temperatures between 2–8°C in a desiccator with silica gel.
- Avoid exposure to strong oxidizers or acidic/basic conditions .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm biphenyl substitution and amine protonation.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemical ambiguities in the solid state.
- HPLC with UV/Vis detection to assess purity (>98% for biological assays) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
Use Design of Experiments (DOE) to systematically vary:
- Solvent polarity (e.g., DMF vs. THF) to influence reaction kinetics.
- Temperature (room temp vs. reflux) to balance reaction rate and side reactions.
- Base strength (e.g., NaOH vs. Et₃N) to control deprotonation efficiency. For example, highlights that methylamine salt stoichiometry significantly impacts yield, with 3 equivalents of methylamine hydrochloride yielding 75% product .
Q. What strategies are effective for identifying biological targets of this compound?
- In vitro receptor binding assays (e.g., radioligand displacement for serotonin/dopamine receptors).
- Enzyme inhibition studies (e.g., monoamine oxidase or cytochrome P450 isoforms).
- Structure-Activity Relationship (SAR) studies by synthesizing analogs with modified fluorophenyl or amine groups .
- Computational docking to predict binding affinities against protein databases (e.g., PDB) .
Q. How can conflicting data on biological activity be resolved?
- Replicate experiments under standardized conditions (e.g., cell line, assay protocol).
- Verify compound purity and stability using HPLC and LC-MS to rule out degradation.
- Assess solubility in assay buffers (e.g., DMSO concentration effects) .
- Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. SPR) .
Q. What experimental design principles apply to chromatographic purification of this compound?
Use factorial design to optimize mobile phase parameters:
- pH (e.g., 3.0–5.0) to influence ionization and retention time.
- Methanol concentration (20–40% v/v) for gradient elution.
- Ion-pair reagents (e.g., methylamine hydrochloride) to reduce tailing . demonstrates that methylamine concentration impacts both cell growth and protein expression in microbial systems, suggesting similar trade-offs in chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
